molecular formula C13H14F2N2S2 B15119916 2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole

2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole

Cat. No.: B15119916
M. Wt: 300.4 g/mol
InChI Key: DDQOZABDGOKNNO-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring substituted with a difluoropiperidinyl group and a methylsulfanyl group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of the Difluoropiperidinyl Group: The difluoropiperidinyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated piperidine derivatives.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can undergo reduction under specific conditions.

    Substitution: The difluoropiperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The difluoropiperidinyl group and the benzothiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Difluoropiperidin-1-yl)-1,3-benzothiazole: Lacks the methylsulfanyl group, which may affect its chemical and biological properties.

    6-(Methylsulfanyl)-1,3-benzothiazole: Lacks the difluoropiperidinyl group, leading to different reactivity and applications.

    2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzoxazole: Contains an oxazole ring instead of a benzothiazole ring, which can influence its properties.

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-6-(methylsulfanyl)-1,3-benzothiazole is unique due to the combination of the difluoropiperidinyl group and the methylsulfanyl group on the benzothiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C13H14F2N2S2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-6-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H14F2N2S2/c1-18-9-2-3-10-11(8-9)19-12(16-10)17-6-4-13(14,15)5-7-17/h2-3,8H,4-7H2,1H3

InChI Key

DDQOZABDGOKNNO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)(F)F

Origin of Product

United States

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